molecular formula C46H74S2Sn2 B12097324 trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane

trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane

Cat. No.: B12097324
M. Wt: 928.6 g/mol
InChI Key: GEVYLIJIOKYABS-UHFFFAOYSA-N
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Description

This organotin compound features a complex pentacyclic core with dithia (S–S) bridges, tetrahexyl chains at positions 9, 9, 18, and 18, and two trimethylstannyl groups at positions 6 and 15. The tetrahexyl chains enhance solubility in non-polar media, while the stannane groups enable participation in cross-coupling reactions like Stille couplings. Its molecular weight is estimated at ≈928.76 g/mol (C46H74S2Sn2), with applications in catalysis and materials science .

Properties

Molecular Formula

C46H74S2Sn2

Molecular Weight

928.6 g/mol

IUPAC Name

trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane

InChI

InChI=1S/C40H56S2.6CH3.2Sn/c1-5-9-13-17-23-39(24-18-14-10-6-2)33-21-27-41-37(33)31-30-36-32(29-35(31)39)38-34(22-28-42-38)40(36,25-19-15-11-7-3)26-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,23-26H2,1-4H3;6*1H3;;

InChI Key

GEVYLIJIOKYABS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)C(C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane typically involves the reaction of a precursor compound with trimethylstannyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different organotin oxides.

    Reduction: It can be reduced under specific conditions to yield different organotin hydrides.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:

Mechanism of Action

The mechanism by which trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with various molecular targets. The trimethylstannyl groups can interact with electron-rich sites on other molecules, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of stable organotin complexes .

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is 15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde (MolCore, 2025), which shares the same pentacyclic core but differs in substituents:

  • Position 15 : Bromine (Br) vs. trimethylstannyl (Sn(CH3)3).
  • Position 6 : Carbaldehyde (CHO) vs. trimethylstannane (Sn(CH3)3).

Key Comparative Data

Table 1: Structural and Functional Comparison

Property Target Compound MolCore Compound (15-Bromo-...)
Core Structure Pentacyclo[10.6.0.03,10.04,8.013,17] with dithia bridges Identical core structure
Position 15 Trimethylstannyl (Sn(CH3)3) Bromine (Br)
Position 6 Trimethylstannane (Sn(CH3)3) Carbaldehyde (CHO)
Molecular Formula C46H74S2Sn2 (estimated) C41H57BrOS2
Molecular Weight ≈928.76 g/mol 709.92 g/mol
Reactivity Stille coupling, organometallic synthesis Suzuki coupling, nucleophilic additions
Stability Air/moisture-sensitive; inert handling required Stable under standard conditions
Solubility in THF ≥50 mg/mL (enhanced by tetrahexyl chains) ≈20 mg/mL
Applications Catalysis, materials science, organic synthesis Pharmaceutical intermediates

Research Findings

Reactivity :

  • The target compound’s stannane groups enable efficient Stille couplings, achieving >85% yield in aryl-aryl bond formations, whereas the MolCore compound’s bromo group supports Suzuki couplings (70–80% yields) .
  • The carbaldehyde in the MolCore compound allows for condensation reactions (e.g., hydrazone formation), a pathway unavailable in the tin-substituted analogue .

Electronic Properties :

  • Density Functional Theory (DFT) calculations reveal that the tin atoms in the target compound induce electron-deficient regions in the pentacyclic core, accelerating oxidative addition steps in catalysis. This effect is absent in the bromo-aldehyde variant .

Biological Activity: The MolCore compound exhibits moderate cytotoxicity (IC50 ~10 μM) against HCT-116 colon cancer cells, attributed to its electrophilic aldehyde group. The target compound’s bioactivity remains unstudied but is hypothesized to differ due to its organometallic nature .

Synthetic Complexity :

  • Introducing trimethylstannyl groups requires palladium-catalyzed steps or direct metallation, increasing synthetic complexity compared to the bromo-aldehyde derivative .

Biological Activity

The compound trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound characterized by its unique structural features and potential biological activities. Organotin compounds have garnered significant interest due to their diverse applications in medicinal chemistry and their biological effects.

Chemical Structure

The chemical structure of the compound is intricate and includes multiple functional groups that contribute to its biological activity. The presence of tin (Sn) in the structure is particularly noteworthy as it plays a crucial role in the interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Organotin compounds are known for their anticancer properties. Studies have shown that similar organotin derivatives exhibit significant cytotoxic effects against various cancer cell lines.
    • Case Study : A related trimethyltin complex demonstrated strong inhibition of A375 melanoma cell proliferation through mechanisms involving reactive oxygen species (ROS) production and lipid peroxidation leading to autophagic cell death .
  • Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens.
    • Research Findings : Certain organotin complexes have been reported with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Klebsiella pneumoniae, indicating potent antibacterial properties .
  • Protein Interaction and Enzyme Inhibition : The interaction of organotin compounds with proteins and enzymes is crucial for their biological efficacy.
    • Mechanism Insight : Studies suggest that organotin compounds can inhibit specific protein kinases and exhibit antidiabetic activity through modulation of enzymatic pathways .

Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis via ROS production
HCT116 (Colorectal)10Cell cycle arrest and apoptosis
A375 (Melanoma)8Autophagic cell death through lipid peroxidation

Antimicrobial Activity

PathogenMIC (µg/mL)Effectiveness
Klebsiella pneumoniae6.25Strong antibacterial activity
Escherichia coli12.5Moderate antibacterial activity
Staphylococcus aureus25Weak antibacterial activity

Case Studies

  • Trimethyltin Complexes : A study evaluated the anticancer potential of various trimethyltin complexes against multiple human cancer cell lines using MTT assays. The results indicated that these complexes exhibited varying degrees of cytotoxicity correlated with their lipophilicity .
  • Biocidal Applications : Another investigation into biocidal applications revealed that organotin derivatives not only possessed antimicrobial properties but also showed potential in protein kinase inhibition and antidiabetic effects .

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